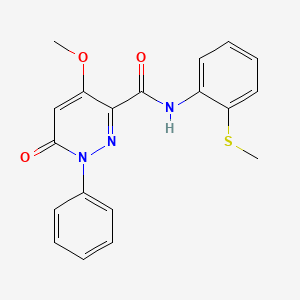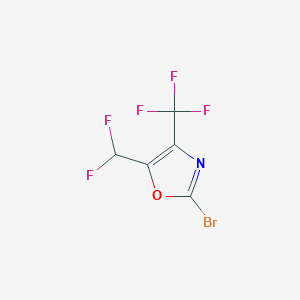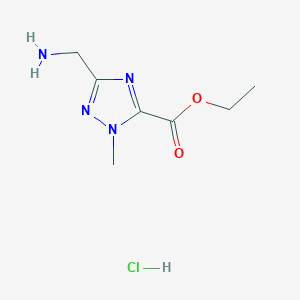![molecular formula C13H16BrN3O2 B2927249 5-Bromo-2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyrimidine CAS No. 2097923-56-1](/img/structure/B2927249.png)
5-Bromo-2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyrimidine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that has a cyclobutane ring attached to it, making it a unique molecule.
Scientific Research Applications
Synthesis and Chemical Reactions
- 5-Bromo-2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyrimidine and similar compounds have been explored in various synthetic and reaction studies. For instance, 5- and 7-oxothiazolidino[3,2-a]pyrimidines were prepared, showing that bromination can occur under mild conditions and interact with secondary amines to produce cine-substituted products (Brown & Dyson, 1971).
Radiotherapeutic Applications in Cancer Treatment
- Halogen-substituted pyrimidines like 5-bromouracil are utilized as radiotherapeutic agents in cancer treatment. Their radiosensitizing activity is attributed to their reaction with electrons which produce highly reactive radicals. These reactions could occur in DNA labeled with such compounds (Kumar & Sevilla, 2017).
Photolyase Enzyme Function
- Cyclobutane pyrimidine dimers are major DNA photoproducts induced by UV radiation. Photolyases, containing FADH- and other chromophores, repair DNA by breaking the cyclobutane ring of these dimers, demonstrating the significance of pyrimidine derivatives in DNA repair mechanisms (Sancar, 1994).
DNA Synthesis Tracking and Mutagenic Effects
- Halogenated pyrimidine analogues like 5-bromo-2-deoxyuridine (BrdU) are used to tag dividing cells, aiding in the study of DNA synthesis and cellular division. These analogues, while useful in biomedical research, can also have mutagenic effects, highlighting the dual nature of such compounds (Yang, Hahn, & KERSEN‐BAX, 1970).
Antibacterial and Antinociceptive Effects
- Some pyrimidine derivatives demonstrate antibacterial and antinociceptive properties, indicating their potential in pharmaceutical applications beyond their traditional use in genetic material studies (Waheed et al., 2008).
Mechanism of Action
Pharmacokinetics
) suggests that it may have suitable properties for oral absorption and distribution throughout the body. The compound’s stability under normal storage conditions also suggests that it may have a reasonable half-life in the body, although this would need to be confirmed with pharmacokinetic studies.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The compound is stable under normal storage conditions , suggesting that it may also be stable in various physiological environments.
properties
IUPAC Name |
[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-cyclobutylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3O2/c14-10-6-15-13(16-7-10)19-11-4-5-17(8-11)12(18)9-2-1-3-9/h6-7,9,11H,1-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCTVBNISWMTJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[2-Methyl-6-(trifluoromethyl)pyrimidine-4-carbonyl]piperazin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B2927169.png)
![3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(3-phenylpropyl)propanamide](/img/no-structure.png)

![(3Z)-5-chloro-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2927175.png)

![N-(2-Hydroxy-2-methylpropyl)-N-[(2-piperidin-1-ylphenyl)methyl]prop-2-enamide](/img/structure/B2927180.png)

![1-benzyl-6-hydroxy-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2927183.png)
![N-(2-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2927185.png)
![3-butyl-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2927186.png)

![O-[(1-Methylcyclopropyl)methyl]hydroxylamine](/img/structure/B2927188.png)
